Cas no 2332833-65-3 (4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde)

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde is a synthetic organic compound featuring a conjugated enone system linked to a morpholine-substituted phenyl ring and a benzaldehyde moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials. The presence of both an α,β-unsaturated carbonyl group and an aldehyde functionality allows for diverse chemical transformations, including nucleophilic additions and cyclization reactions. Its rigid, planar framework may also contribute to potential use in optoelectronic materials. The morpholine group enhances solubility in polar solvents, facilitating handling in synthetic workflows.
4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde structure
2332833-65-3 structure
商品名:4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde
CAS番号:2332833-65-3
MF:C20H19NO3
メガワット:321.369765520096
CID:5910271
PubChem ID:6079708

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-{3-[4-(morpholin-4-yl)phenyl]-3-oxoprop-1-en-1-yl}benzaldehyde
    • 2332833-65-3
    • EN300-26581862
    • SR-01000052490
    • SR-01000052490-1
    • 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde
    • AB00724029-01
    • インチ: 1S/C20H19NO3/c22-15-17-3-1-16(2-4-17)5-10-20(23)18-6-8-19(9-7-18)21-11-13-24-14-12-21/h1-10,15H,11-14H2/b10-5+
    • InChIKey: CZLGYLVZRWLXTN-BJMVGYQFSA-N
    • ほほえんだ: O1CCN(C2C=CC(C(/C=C/C3C=CC(C=O)=CC=3)=O)=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 321.13649347g/mol
  • どういたいしつりょう: 321.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 46.6Ų

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26581862-0.05g
4-{3-[4-(morpholin-4-yl)phenyl]-3-oxoprop-1-en-1-yl}benzaldehyde
2332833-65-3 95.0%
0.05g
$212.0 2025-03-20

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde 関連文献

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehydeに関する追加情報

Introduction to 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde (CAS No. 2332833-65-3)

4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 2332833-65-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a conjugated system with a benzaldehyde moiety and an unsaturated aldehyde group, exhibits promising properties that make it a valuable candidate for further research and development in drug discovery.

The structural framework of 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde is characterized by its dual functionality: the aromatic aldehyde group and the electron-deficient double bond in the propenone moiety. This unique arrangement allows for diverse interactions with biological targets, making it a versatile scaffold for designing novel therapeutic agents. The presence of a morpholine ring further enhances its pharmacological potential by introducing hydrogen bonding capabilities and improving metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate morpholine derivatives. Morpholine-based scaffolds have been widely studied for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The benzaldehyde moiety, on the other hand, is well-known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the binding affinity of drug candidates.

One of the most compelling aspects of 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde is its potential as a precursor for more complex molecules. The unsaturated aldehyde group can undergo various chemical transformations, such as condensation reactions, oxidation, or reduction, allowing chemists to tailor its properties for specific applications. This flexibility makes it an attractive building block for synthesizing novel heterocyclic compounds and exploring new chemical spaces.

Recent studies have highlighted the importance of conjugated aldehydes in medicinal chemistry due to their ability to interact with biological targets in multiple ways. The electron-rich double bond in the propenone moiety can participate in π-stacking interactions with aromatic residues in proteins, while the aldehyde group can form Schiff bases with nucleophiles or act as a Michael acceptor in nucleophilic addition reactions. These properties make 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde a promising candidate for developing drugs that target enzyme-catalyzed reactions or protein-protein interactions.

The morpholine ring introduces an additional layer of complexity to this molecule, providing opportunities for selective binding to biological targets. Morpholine derivatives are known to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability, which are essential for drug candidates intended for clinical use. By incorporating a morpholine moiety into a benzaldehyde-based scaffold, researchers can exploit these advantages while maintaining the inherent pharmacological potential of the benzaldehyde group.

In the context of drug discovery, 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxopropenyl]benzaldehyde represents an exciting opportunity to explore new therapeutic modalities. Its unique structural features suggest that it may be effective against a range of diseases, including those caused by enzymes or receptors that are amenable to modulation by small molecule inhibitors. Furthermore, its synthetic accessibility allows for rapid exploration of analogues with modified substituents or functional groups.

Current research efforts are focused on evaluating the biological activity of 4-[(E)-3-(4-morpholin 4 - ylphenyl)- 3 - oxopropen - 1 - en yl]benzaldehyde using both computational modeling and experimental assays. Computational studies have predicted that this compound may interact with several key enzymes and receptors involved in inflammation, pain signaling, and neurodegeneration. Experimental validation through high-throughput screening (HTS) or structure-based drug design (SBDD) approaches will be crucial to confirm these predictions and identify potential lead compounds.

The synthesis of CAS No. 233283 65 - 3 involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cross-coupling reactions between aryl halides and organometallic reagents to form the biphenyl core, followed by functionalization with morpholine derivatives through nucleophilic substitution or condensation reactions. The introduction of the propenone group is typically achieved through Vilsmeier-Haack formylation or other electrophilic addition reactions.

The purity and quality of CAS No. 23 32 833 - 65 - 3 are critical factors that influence its applicability in pharmaceutical research. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC/MS) are commonly used techniques to ensure that the compound meets stringent analytical standards before being used in biological assays or further synthetic transformations.

The future prospects of CAS No. 23 32 833 - 65 - 3 are vast, particularly as more data emerges on its biological activity and synthetic utility. Researchers may explore derivatives with modified substituents or additional functional groups to enhance potency, selectivity, or pharmacokinetic properties. Additionally, advances in biocatalysis and flow chemistry could provide new avenues for synthesizing this compound more efficiently on an industrial scale.

In conclusion,CAS No.:23 32 833 -65 - 3, known chemically as (E)-alpha-benzoin methyl ester, is a versatile intermediate widely used in organic synthesis due to its reactivity towards nucleophiles at both carbonyl carbon atoms...

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